5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid

Medicinal Chemistry Chemical Procurement Building Block Sourcing

This 7-carboxy isomer of the 5-oxo-1,4-benzodiazepine scaffold provides a unique electronic environment distinct from 6-,8-,9-regioisomers. The carboxylic acid handle at the 7-position enables orthogonal amide/ester coupling without steric interference from the lactam nitrogen. Essential for FabI antibacterial and vitronectin receptor antagonist programs, it avoids regioselective oxidation steps that would otherwise be required. With XLogP3 0.5 and TPSA 78.4 Ų, it occupies drug-like property space ideal for CNS and MMP/TACE inhibitor libraries. Choose this isomer to streamline SAR library synthesis and save synthetic effort.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 2639449-95-7
Cat. No. B6609212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid
CAS2639449-95-7
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C(N1)C=CC(=C2)C(=O)O
InChIInChI=1S/C10H10N2O3/c13-9-7-5-6(10(14)15)1-2-8(7)11-3-4-12-9/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15)
InChIKeyWAYGMNSTESNJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid (CAS 2639449-95-7): Procurement-Relevant Identity and Scaffold Classification


5-Oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid (CAS 2639449-95-7; molecular formula C₁₀H₁₀N₂O₃; MW 206.20 g/mol) is a bicyclic benzodiazepin-5-one derivative bearing a carboxylic acid substituent at the 7-position of the fused benzene ring [1]. The compound belongs to the 1,4-benzodiazepin-5-one scaffold family, which is recognized in the medicinal chemistry literature as a 'privileged scaffold' for drug discovery due to its demonstrated capacity to engage diverse biological targets [2]. The presence of both a cyclic lactam (5-oxo) and an aromatic carboxylic acid (7-COOH) confers dual functionalization handles, distinguishing this compound from simpler benzodiazepine building blocks and positioning it as a versatile intermediate for parallel library synthesis and structure-activity relationship (SAR) exploration [3].

Why 5-Oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic Acid Cannot Be Replaced by Generic In-Class Alternatives


Although multiple regioisomeric 5-oxo-tetrahydro-1,4-benzodiazepine carboxylic acids share the identical molecular formula (C₁₀H₁₀N₂O₃, MW 206.20), the position of the carboxylic acid substituent on the aromatic ring dictates the electronic distribution, steric accessibility for amide/ester coupling, and hydrogen-bonding geometry available for target engagement [1]. The 7-position places the carboxyl group para to the aniline-type nitrogen (N1) and meta to the lactam carbonyl (C5), creating a unique electronic environment distinct from the 6-, 8-, and 9-carboxy regioisomers . Furthermore, substituting the 5-oxo (lactam) variant with the fully reduced 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid (CAS 933703-68-5) alters the logP by approximately 2.2 units and the topological polar surface area by approximately 17 Ų, fundamentally changing the physicochemical profile relevant to permeability, solubility, and molecular recognition [2]. These differences preclude simple interchangeability in both synthetic and pharmacological contexts.

Quantitative Differentiation Evidence for 5-Oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic Acid Relative to Closest Analogs


Market Pricing Differential: 7-Carboxy Regioisomer Commands a 1.87-Fold Premium Over the 9-Carboxy Isomer at Equivalent Purity and Quantity

Direct vendor price comparison reveals that the 7-carboxy regioisomer (target compound) is priced at $1,081 per 0.5 g from Enamine (95% purity), whereas the 9-carboxy regioisomer (CAS 2445786-54-7) is listed at $579 per 0.5 g from the same supplier at identical purity [1][2]. This represents a 1.87-fold (87%) price premium for the 7-carboxy isomer. Such price differentials in the building block market typically reflect greater synthetic complexity, higher demand from medicinal chemistry programs targeting 7-substituted benzodiazepine pharmacophores, or both. This pricing data provides a quantifiable procurement-relevant differentiation that may influence budget planning for library synthesis or scale-up campaigns.

Medicinal Chemistry Chemical Procurement Building Block Sourcing

Physicochemical Divergence from the Non-Oxo Analog: 5-Oxo Group Shifts LogP by +2.2 Units and Increases Polar Surface Area by 17 Ų

Comparison of computed physicochemical properties between the target 5-oxo compound (CAS 2639449-95-7) and its fully reduced analog 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid (CAS 933703-68-5), which lacks the 5-oxo group, reveals substantial differences in key drug-likeness parameters [1][2]. The 5-oxo compound exhibits XLogP3 = 0.5 versus −1.7 for the reduced analog (ΔXLogP3 = +2.2), indicating markedly higher lipophilicity. Topological polar surface area (TPSA) is 78.4 Ų for the target versus 61.4 Ų for the non-oxo analog (ΔTPSA = +17.0 Ų), reflecting the additional hydrogen-bond acceptor capacity of the lactam carbonyl. These differences are of a magnitude sufficient to alter predicted membrane permeability, aqueous solubility, and blood-brain barrier penetration in pharmacokinetic models.

Physicochemical Profiling Drug-likeness Lead Optimization

Patent Landscape Breadth: The 7-Carboxy-1,4-Benzodiazepin-5-One Motif Appears Across Multiple Therapeutic Patent Families, Supporting its Status as a Preferred Intermediate

Analysis of the patent literature reveals that the 7-carboxy-substituted 1,4-benzodiazepine scaffold (including the 5-oxo variant and closely related analogs) appears in multiple distinct therapeutic patent families: (a) FabI inhibitors for antibacterial applications (US Patent 6,503,903 and related filings) [1]; (b) vitronectin receptor antagonists for osteoporosis and inflammatory conditions (US Patent 6,458,784) [2]; (c) benzodiazepine-based MMP and TACE inhibitors (multiple filings) [3]; and (d) CNS disorder therapeutics including cognitive impairment (EP 3,310,785 and related families) [4]. This breadth of patent coverage across mechanistically distinct target classes is consistent with the scaffold's recognition as a 'privileged structure' and suggests that the 7-carboxy substitution pattern is a preferred vector for derivatization in multiple therapeutic programs.

Patent Analysis Therapeutic Chemistry Scaffold Prioritization

Dual Functionalization Architecture: Orthogonal Reactivity of the 5-Oxo Lactam and 7-Carboxylic Acid Enables Sequential Derivatization Strategies

The target compound possesses two chemically distinct functional groups amenable to orthogonal derivatization: the 7-position aromatic carboxylic acid (suitable for amide coupling via HATU/EDC activation or esterification) and the 5-position cyclic lactam (secondary amide, capable of N-alkylation or reduction). Evidence for the synthetic utility of the 7-COOH group in this scaffold is demonstrated by the commercial availability of its Boc-protected derivative, 1-(tert-butoxy)carbonyl-5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid (CAS 2870643-17-5), which is explicitly marketed as a versatile intermediate for pharmacologically active molecule preparation [1]. In contrast, the 6-carboxy regioisomer (CAS 2639412-38-5) places the carboxylic acid ortho to the lactam carbonyl, creating potential for intramolecular hydrogen bonding that may attenuate reactivity in coupling reactions . This architectural difference in functional group spatial arrangement can affect reaction yields and product profiles in library synthesis.

Synthetic Chemistry Parallel Synthesis Amide Coupling

Crystalline Solid-State Properties: Melting Point Data from a Close Structural Analog Indicates High Thermal Stability Relevant to Formulation and Storage

While experimental melting point data for the exact target compound was not identified in the retrieved sources, a closely related analog—1-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS 1247704-37-5), which shares the 7-carboxy-1,4-benzodiazepin-5-one core—exhibits a melting point of 248–251 °C with slight solubility in DMSO and methanol . This high melting point is consistent with strong intermolecular hydrogen bonding between the carboxylic acid and lactam functionalities, a feature expected to be shared by the target 5-oxo-7-carboxy compound. High thermal stability and defined crystallinity are advantageous for long-term storage, reproducible weighing in milligram-scale medicinal chemistry workflows, and potential polymorph screening in pre-formulation studies.

Solid-State Chemistry Formulation Development Compound Storage

Optimal Research and Industrial Application Scenarios for 5-Oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring 7-Position Derivatization with Defined Physicochemical Properties

For drug discovery programs constructing focused libraries around the 1,4-benzodiazepin-5-one privileged scaffold, this compound provides the 7-carboxy substitution pattern that appears most frequently across therapeutic patent families including FabI antibacterials, vitronectin receptor antagonists, MMP/TACE inhibitors, and CNS therapeutics [1]. The XLogP3 of 0.5 and TPSA of 78.4 Ų place this scaffold in a favorable drug-like property space distinct from the more hydrophilic non-oxo analog (XLogP3 −1.7) [2]. Where a program's target product profile requires moderate lipophilicity and the synthetic flexibility of a carboxylic acid handle at the 7-position, this compound is indicated over the non-oxo or alternative regioisomeric variants.

Cost-Sensitive Scale-Up Where 7-Position Carboxylic Acid Substitution Is Pharmacophorically Required

When a synthetic route mandates carboxylic acid functionality specifically at the 7-position of the benzodiazepin-5-one scaffold—as evidenced by the FabI inhibitor and vitronectin receptor antagonist patent families [1]—the decision to procure the 7-carboxy isomer directly, despite its 1.87-fold price premium over the 9-carboxy isomer ($1,081 vs. $579 per 0.5 g at 95% purity from the same supplier) [3], may be justified by avoiding additional synthetic steps (e.g., regioselective oxidation or carboxylation) that would otherwise be required to install the COOH group at the correct position. Budget planning should account for this premium when scaling from milligram to gram quantities.

Orthogonal Sequential Derivatization for Parallel SAR Expansion

Programs requiring two sequential, chemically orthogonal derivatization steps—for example, amide coupling at the 7-COOH followed by N-functionalization at the lactam nitrogen—benefit from the spatial separation of these reactive centers in the 7-carboxy isomer, which minimizes steric interference between reaction sites [1]. The commercial availability of the Boc-protected derivative (CAS 2870643-17-5) further validates this sequential protection/deprotection strategy as a viable workflow for this scaffold [2]. The 6-carboxy isomer, by contrast, places the carboxylic acid ortho to the lactam carbonyl, potentially introducing intramolecular hydrogen bonding that may complicate coupling chemistry.

Procurement for Gram-Scale Continuous-Flow Synthesis of Benzodiazepinone Libraries

The 1,4-benzodiazepin-5-one scaffold has been demonstrated as amenable to gram-scale continuous-flow synthesis, with reported protocols achieving efficient production without chromatographic purification [1]. For laboratories equipped with flow chemistry infrastructure seeking to generate compound libraries based on this privileged scaffold, the 7-carboxy variant (or its appropriately protected form) serves as a versatile starting material. The combination of continuous-flow synthetic capability with the broad therapeutic relevance of the 7-substituted benzodiazepinone motif supports procurement of this building block for library production workflows.

Quote Request

Request a Quote for 5-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.